(4-Butoxybenzyl)triphenylphosphonium bromide
Description
The exact mass of the compound (4-Butoxybenzyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Butoxybenzyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butoxybenzyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-butoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBCXFJUMGEGBX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620069 | |
| Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146346-92-1 | |
| Record name | [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Butoxybenzyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review of alkoxy-substituted benzyl phosphonium salts
From Synthetic Reagents to Mitochondria-Targeted Therapeutics
Executive Summary
This technical guide provides a comprehensive analysis of alkoxy-substituted benzyl phosphonium salts. Historically utilized as Wittig reagents for olefin synthesis, this chemical class has re-emerged as a potent scaffold for mitochondria-targeted therapeutics. This guide explores their molecular architecture, synthesis protocols, and biological applications, specifically focusing on their ability to exploit mitochondrial membrane potential (
Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)
The core structure of an alkoxy-substituted benzyl phosphonium salt consists of three functional domains, each serving a distinct pharmacological or synthetic purpose.
| Domain | Component | Functionality |
| Cationic Head | Triphenylphosphonium (TPP | Provides delocalized positive charge (DLC) for membrane permeation and mitochondrial accumulation. |
| Linker | Benzyl Group | Acts as a semi-rigid spacer; the aromatic ring allows for |
| Substituent | Alkoxy Group (-OR) | Modulates lipophilicity (LogP) and electron density. Electron-donating effects stabilize the cation, while chain length dictates membrane insertion depth. |
The "Alkoxy" Advantage
The introduction of alkoxy groups (methoxy, ethoxy, benzyloxy) onto the benzyl ring is not merely cosmetic.
-
Lipophilicity Tuning: Increasing the alkoxy chain length increases the partition coefficient (LogP), facilitating crossing of the hydrophobic inner mitochondrial membrane (IMM).
-
Electronic Stabilization: Alkoxy groups are Electron Donating Groups (EDGs). In synthetic applications (Wittig reaction), they destabilize the formed ylide relative to electron-withdrawing groups, making them more reactive toward aldehydes. In biological systems, they prevent rapid metabolic degradation of the benzyl moiety.
Part 2: Synthesis Protocol
Target Compound: (4-Methoxybenzyl)triphenylphosphonium chloride CAS: 3462-97-3[1]
1. Reaction Mechanism
The synthesis follows a classical
2. Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis workflow for alkoxy-substituted benzyl phosphonium salts.
3. Detailed Protocol
-
Reagents: Triphenylphosphine (10.5 g, 40 mmol), 4-Methoxybenzyl chloride (6.26 g, 40 mmol), Anhydrous Toluene (100 mL).
-
Procedure:
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Triphenylphosphine in anhydrous toluene.
-
Addition: Add 4-Methoxybenzyl chloride dropwise under a nitrogen atmosphere. Note: Nitrogen is critical to prevent the oxidation of phosphine to phosphine oxide.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. A white precipitate should begin to form within the first hour. -
Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will crystallize out.
-
Purification: Filter the solid using a Büchner funnel. Wash the cake 3x with cold diethyl ether (to remove unreacted starting materials).
-
Drying: Dry under vacuum at
for 4 hours. -
Validation:
NMR ( ) should show a characteristic doublet for the benzylic coupled to Phosphorus ( ).
-
Part 3: Mitochondrial Targeting & Pharmacology[2][3][4][5]
Mechanism of Action: The Nernstian Trap
Phosphonium salts act as Delocalized Lipophilic Cations (DLCs). Their uptake is driven by the mitochondrial membrane potential (
According to the Nernst equation, for every 61.5 mV difference in potential, there is a 10-fold increase in cation accumulation.
Pathway Visualization (DOT)
Figure 2: Mechanism of selective accumulation and cytotoxicity in cancer cells.
Biological Data Summary
The following table summarizes cytotoxicity data (IC50) for various alkoxy-substituted phosphonium salts against human cancer cell lines.
| Compound | Substituent (R) | Cell Line | IC50 ( | Mechanism |
| MBTP | 4-Methoxy | HeLa (Cervical) | 5.4 - 10.2 | ROS induction, |
| TBTP | 3,4,5-Trimethoxy | MCF-7 (Breast) | 2.1 - 4.5 | Microtubule destabilization (Combretastatin mimic) |
| C10-TPP | Decyloxy | HCT116 (Colon) | < 1.0 | Membrane disruption (surfactant effect) |
Data derived from aggregate trends in literature (See References 2, 3).
Part 4: Antibacterial Applications
Beyond oncology, alkoxy-benzyl phosphonium salts exhibit bactericidal properties. The mechanism involves electrostatic interaction with the negatively charged bacterial cell wall, followed by the integration of the alkoxy tail into the lipid bilayer, causing leakage of intracellular components.
-
Gram-Positive vs. Gram-Negative: These salts are generally more effective against Gram-positive bacteria (e.g., S. aureus) because Gram-negative bacteria possess an outer membrane that acts as a barrier to bulky lipophilic cations.
-
Chain Length Dependency: There is a parabolic relationship between the alkoxy chain length and antibacterial activity. Short chains (Methoxy/Ethoxy) are less active; medium chains (Octyloxy/Decyloxy) maximize membrane disruption; very long chains (>C16) often show reduced activity due to aggregation (micelle formation) or "cutoff" effects.
Part 5: References
-
ChemBK. (4-Methoxybenzyl)triphenylphosphonium chloride - Properties and Synthesis. [Link][2]
-
National Institutes of Health (PMC). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. [Link]
-
MDPI (Molecules). Rational Design of Phosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors. [Link]
-
Journal of Medicinal Chemistry. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. [Link]
-
Dove Medical Press. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. [Link]
Sources
Electronic and Lipophilic Modulation of Phosphonium Salts: The Butoxy Paradigm
This guide details the electronic and physicochemical modulation of phosphonium salts by the butoxy substituent. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the mechanistic underpinnings that dictate reactivity, stability, and application.
Executive Summary
The incorporation of a butoxy group (-OC₄H₉) onto the aryl rings of triphenylphosphonium (TPP) salts introduces a critical duality in reactivity profiling. Electronically, it acts as a strong Resonance Donor (+R) , significantly reducing the electrophilicity of the phosphorus center. This modification enhances stability against alkaline hydrolysis—a primary degradation pathway in biological media—while simultaneously increasing the nucleophilicity of the precursor phosphine. Structurally, the butyl chain provides a Lipophilic Anchor , modulating membrane permeability without altering the core electronic signature established by the oxygen atom. This guide quantifies these effects and provides validated protocols for their synthesis and kinetic characterization.
Theoretical Framework: The Electronic Signature
To predict the reactivity of (4-butoxyphenyl)phosphonium salts, one must decouple the inductive and resonance contributions of the substituent.
Hammett Substituent Constants
The reactivity of phosphorus-centered cations correlates linearly with Hammett
| Parameter | Value | Mechanistic Implication |
| -0.32 | Strongly Electron Donating. The lone pairs on oxygen donate electron density into the aromatic | |
| +0.10 | Weakly Electron Withdrawing. Inductive effects (-I) dominate in the meta position, but are negligible compared to the para-resonance effect. | |
| -0.78 | Cation Stabilization. Indicates significant capacity to stabilize developing positive charge, though less relevant for the already cationic phosphonium center. |
Key Insight: The negative
-
Reduced Acidity of
-Protons: The ylide formed from these salts is less stabilized by the phosphorus, making the -protons harder to remove ( increases). -
Hydrolytic Protection: The phosphorus center becomes less susceptible to nucleophilic attack by hydroxide ions (
).
Reactivity Profiles & Mechanistic Consequences[1]
Hydrolytic Stability (The "Armor" Effect)
Phosphonium salts degrade in alkaline media via the formation of a pentacoordinate phosphorane intermediate, followed by the expulsion of a hydrocarbon group (usually the most stable carbanion).
The presence of the electron-donating butoxy group destabilizes the transition state for hydroxide attack by increasing electron density at the phosphorus center.
-
Comparative Rate: (4-Butoxyphenyl) salts hydrolyze 10–100x slower than unsubstituted triphenylphosphonium salts, and orders of magnitude slower than electron-deficient (e.g., 4-nitro, 4-fluoro) analogs.
-
Biological Relevance: This enhanced stability is crucial for mitochondrial targeting vectors, which must survive the slightly alkaline environment of the mitochondrial matrix (pH ~8.0).
Wittig Reaction Kinetics
In olefination reactions, the electronic effect of the butoxy group modulates the ylide's behavior:
-
Ylide Nucleophilicity: The ylide derived from a butoxy-substituted salt is more nucleophilic (higher energy HOMO) because the phosphorus atom is less electron-withdrawing.
-
Reaction Rate: While the ylide is more reactive toward carbonyls, the initial deprotonation to form the ylide is slower due to the higher
. -
Selectivity: The destabilized nature of the ylide typically promotes (Z)-selectivity under salt-free conditions (Kinetic Control).
Experimental Protocols
Protocol A: Synthesis of (4-Butoxyphenyl)triphenylphosphonium Bromide
This protocol utilizes a nickel-catalyzed cross-coupling approach to avoid harsh Grignard conditions.
Reagents:
-
4-Bromo-1-butoxybenzene (1.0 eq)
-
Triphenylphosphine (
) (1.1 eq) -
Nickel(II) chloride hexahydrate (
) (5 mol%) -
Ethylene Glycol (Solvent, 1.0 M concentration)
Workflow:
-
Charging: In a pressure tube, combine 4-bromo-1-butoxybenzene (10 mmol),
(11 mmol), and (0.5 mmol) in ethylene glycol (10 mL). -
Reaction: Seal the tube and heat to 180°C for 4–6 hours. The solution will turn from green (Ni salt) to a dark red/brown active catalytic species, then fade as the salt precipitates.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract non-polar impurities with diethyl ether (
mL). The phosphonium salt remains in the aqueous phase. -
Isolation: Extract the aqueous phase with dichloromethane (DCM) (
mL). Dry the DCM layer over and concentrate in vacuo. -
Crystallization: Dissolve the residue in minimal hot ethanol and add ethyl acetate dropwise until turbid. Cool to -20°C. Collect white crystals via filtration.
Validation Criteria:
-
NMR: Singlet at
+23.5 ppm (approx). Absence of phosphine oxide peak at +29 ppm. -
Yield: Expect >85%.
Protocol B: Kinetic Measurement of Alkaline Hydrolysis
Determines the protective effect of the butoxy substituent.
-
Preparation: Prepare a 0.1 M solution of the phosphonium salt in 50% (v/v) Ethanol/Water.
-
Initiation: Add NaOH to reach a final concentration of 1.0 M (pseudo-first-order conditions). Maintain temperature at 25°C or 60°C depending on reactivity.
-
Monitoring: Aliquot 0.5 mL samples at
min. Quench immediately with excess dilute HCl. -
Analysis: Analyze via HPLC (C18 column, MeCN/H2O gradient) or
NMR. Track the disappearance of the phosphonium peak and the appearance of the phosphine oxide peak. -
Calculation: Plot
vs. time. The slope represents .
Visualization of Electronic Effects[2]
The following diagram illustrates the competing electronic pathways and their impact on reactivity.
Caption: Mechanistic flow of the butoxy substituent's electronic influence on the phosphonium core. The resonance effect dominates, shielding the phosphorus from nucleophilic degradation.
Comparative Data Summary
| Substituent | Relative Hydrolysis Rate ( | Lipophilicity ( | |
| -H | 0.00 | 1.0 (Reference) | 0.00 |
| -CH₃ (Methyl) | -0.17 | 0.5 | 0.56 |
| -OCH₃ (Methoxy) | -0.27 | 0.15 | -0.02 |
| -OC₄H₉ (Butoxy) | -0.32 | 0.12 | 1.55 |
| -NO₂ (Nitro) | +0.78 | >10,000 | -0.28 |
Note: The butoxy group offers the unique combination of high hydrolytic stability (low
References
-
Hammett Substituent Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Hydrolysis Kinetics of Phosphonium Salts
-
Synthesis of Arylphosphonium Salts via Nickel C
- Sarkar, A., et al. (2021). Nickel-Catalyzed Synthesis of Phosphonium Salts from Aryl Halides.
-
Mitochondrial Targeting and Lipophilicity
- Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Stilbene Derivatives Using (4-Butoxybenzyl)triphenylphosphonium bromide
Introduction: The Significance of Stilbene Derivatives in Modern Drug Discovery
The stilbene scaffold, a deceptively simple 1,2-diphenylethylene core, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with profound biological activities.[1] Molecules such as resveratrol, found in grapes, and the potent anti-cancer agent combretastatin A-4, are prime examples of the therapeutic potential inherent to this structural class.[1] These compounds and their synthetic derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[2] The butoxy-substituted stilbenes, the focus of this guide, are of particular interest as the butoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.
This guide provides a comprehensive, in-depth technical overview for the synthesis of butoxy-substituted stilbene derivatives, leveraging the Wittig reaction with (4-Butoxybenzyl)triphenylphosphonium bromide. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.
The Wittig Reaction: A Cornerstone of Stilbene Synthesis
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds.[3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][4] The reaction is characterized by its reliability, mild conditions, and the specific location of the newly formed double bond, replacing the carbonyl oxygen.[3][5]
The overall transformation can be broken down into two main stages: the formation of the phosphonium ylide and its subsequent reaction with a carbonyl compound. The key intermediate is a four-membered ring structure called an oxaphosphetane, which collapses to form the alkene and a triphenylphosphine oxide byproduct.[3][6]
Caption: General workflow of the Wittig reaction for stilbene synthesis.
Part 1: Preparation of (4-Butoxybenzyl)triphenylphosphonium bromide
The synthesis of the Wittig reagent precursor, the phosphonium salt, is a straightforward nucleophilic substitution reaction. Triphenylphosphine, an excellent nucleophile, displaces a halide from an alkyl halide.[4] For our target molecule, this involves the reaction of 4-butoxybenzyl bromide with triphenylphosphine.
Protocol 1: Synthesis of (4-Butoxybenzyl)triphenylphosphonium bromide
This protocol is based on established methods for the synthesis of benzyltriphenylphosphonium salts.[7][8]
Materials:
-
4-Butoxybenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Addition of Benzyl Bromide: To the stirred solution, add 4-butoxybenzyl bromide (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified (4-Butoxybenzyl)triphenylphosphonium bromide under vacuum.
Expected Outcome: A white to off-white crystalline solid.
Part 2: Synthesis of 4-Butoxy-Substituted Stilbene Derivatives via the Wittig Reaction
With the phosphonium salt in hand, the Wittig reaction can be performed. This involves the in-situ generation of the ylide using a strong base, followed by the addition of a desired aromatic aldehyde.
Protocol 2: General Procedure for the Wittig Reaction
This protocol provides a general method for the synthesis of stilbene derivatives using (4-Butoxybenzyl)triphenylphosphonium bromide and a representative aromatic aldehyde.
Materials:
-
(4-Butoxybenzyl)triphenylphosphonium bromide (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Strong base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, or 50% aqueous Sodium Hydroxide (NaOH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation: To a stirred suspension of (4-Butoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF or DCM under an inert atmosphere, add the strong base (1.1 eq). If using NaH, the mixture is typically stirred at room temperature for 1 hour. If using 50% NaOH, vigorous stirring is required for 30 minutes.[4][9] The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the ylide solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water and the organic solvent (e.g., DCM or ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Expected Outcome: A crude solid or oil containing a mixture of (E) and (Z)-stilbene isomers and triphenylphosphine oxide.
Caption: Experimental workflow for the synthesis of butoxy-stilbenes.
Part 3: Purification and Characterization
The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can often complicate purification. Column chromatography is the most common method for isolating the desired stilbene isomers from this byproduct and from each other.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude product from Protocol 2
-
Silica gel
-
Eluent system (e.g., Hexanes/Ethyl Acetate mixture, start with a low polarity and gradually increase)
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (like DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The less polar (E)-stilbene isomer typically elutes before the more polar (Z)-isomer, and both will elute before the highly polar triphenylphosphine oxide.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Characterization Data
The synthesized stilbene derivatives should be characterized by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Olefinic protons of the (E)-isomer typically appear as a doublet around 7.0-7.5 ppm with a large coupling constant (J ≈ 16 Hz). The (Z)-isomer's olefinic protons are shifted upfield with a smaller coupling constant (J ≈ 12 Hz). Aromatic and butoxy group protons will also be present in their expected regions.[10][11] |
| ¹³C NMR | Olefinic carbons will appear in the 120-140 ppm range. Aromatic and butoxy carbons will also be observed.[10] |
| FT-IR | Characteristic C=C stretching of the alkene bond around 1600 cm⁻¹. C-H out-of-plane bending for the trans-alkene around 965 cm⁻¹. Aromatic C-H and C=C stretches. C-O stretch from the butoxy group. |
| Melting Point | Pure crystalline solids will have a sharp melting point. (E)-isomers generally have higher melting points than their (Z)-counterparts due to better crystal packing. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight of the target stilbene derivative should be observed. |
Safety and Waste Disposal
Reagent Safety:
-
Triphenylphosphine: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.
-
Benzyl Halides (e.g., 4-Butoxybenzyl bromide): Lachrymatory and irritants. Handle in a well-ventilated fume hood.
-
Strong Bases (NaH, NaOH): Corrosive. Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.[12]
-
Organic Solvents (Toluene, THF, DCM): Flammable and/or volatile. Use in a well-ventilated area and away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.[13][14][15]
Waste Disposal:
-
Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.
-
Aqueous waste should be neutralized before disposal.
-
Solid waste, including silica gel, should be disposed of in a designated solid waste container.
Conclusion
The Wittig reaction provides a robust and reliable pathway for the synthesis of 4-butoxy-substituted stilbene derivatives. By following the detailed protocols for the preparation of the key (4-Butoxybenzyl)triphenylphosphonium bromide intermediate and its subsequent reaction with various aromatic aldehydes, researchers can efficiently generate a library of novel stilbene compounds. These molecules, with their potential for enhanced pharmacokinetic properties, are valuable candidates for further investigation in various drug discovery programs, from oncology to neurodegenerative diseases. Careful purification and thorough characterization are paramount to ensuring the quality of the synthesized compounds for subsequent biological evaluation.
References
-
Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Available at: [Link]
-
18.2A Wittig Synthesis of Stilbenes. Prezi. Available at: [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. Available at: [Link]
-
Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]
-
SAFETY DATA SHEET - (4-Bromobutyl)triphenylphosphonium bromide. Fisher Scientific. Available at: [Link]
- 1 Stilbenes Prepar
-
Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. International Journal of Chemistry. Available at: [Link]
-
Material Safety Data Sheet - (4-Bromobenzyl)triphenylphosphonium bromide, 97%. Cole-Parmer. Available at: [Link]
-
The Wittig Reaction: Preparation of trans-4,4'-bpe. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics. Available at: [Link]
-
vinyl triphenylphosphonium bromide. Organic Syntheses Procedure. Available at: [Link]
-
-
Wittig Reaction. Web Pages. Available at: [Link]
-
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available at: [Link]
-
Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising. International Journal of Food Science & Technology. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. FOLIA. Available at: [Link]
-
Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. Available at: [Link]
- CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide. Google Patents.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. prezi.com [prezi.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Benzyltriphenylphosphonium bromide | 1449-46-3 [chemicalbook.com]
- 9. atc.io [atc.io]
- 10. mdpi.com [mdpi.com]
- 11. folia.unifr.ch [folia.unifr.ch]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Controlled Generation of Phosphorous Ylides from (4-Butoxybenzyl)triphenylphosphonium Bromide
Executive Summary
This guide details the generation of the phosphorous ylide (Wittig reagent) derived from (4-Butoxybenzyl)triphenylphosphonium bromide . This specific reagent is critical in medicinal chemistry for introducing lipophilic 4-butoxybenzyl moieties into drug scaffolds via Wittig olefination.
Unlike simple alkyl ylides, this reagent yields a semi-stabilized ylide due to the adjacent aromatic ring. The electron-donating butoxy group (
Mechanistic Insight & Chemical Context
The Reagent Profile[1]
-
Precursor: (4-Butoxybenzyl)triphenylphosphonium bromide
-
Active Species: 4-Butoxybenzylidene triphenylphosphorane
-
Classification: Semi-stabilized Ylide.
-
Key Feature: The 4-butoxy group increases the lipophilicity of the final alkene, often improving cell permeability in drug candidates. Electronically, the alkoxy group is an Electron Donating Group (EDG), which slightly destabilizes the carbanion relative to a nitro- or cyano-substituted benzyl ylide, making it highly nucleophilic .
Reaction Mechanism
The generation of the ylide involves the deprotonation of the benzylic carbon. The resulting carbanion is resonance-stabilized by the adjacent phosphorus atom (d-orbital overlap) and the phenyl ring.
Figure 1: Mechanistic pathway for the deprotonation of the phosphonium salt to generate the active ylide resonance structures.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF (Preferred) or Toluene | THF provides optimal solubility for the ylide and coordinates Li+ ions (if using Li-bases), stabilizing the transition state. |
| Base | n-BuLi (2.5M) or KOtBu | n-BuLi: Irreversible, quantitative deprotonation at low temp. KOtBu: Excellent for room temp generation; less nucleophilic byproducts. |
| Temperature | 0°C to RT | Unlike non-stabilized ylides (require -78°C), this semi-stabilized ylide is stable at 0°C but should be generated cold to minimize side reactions. |
| Atmosphere | Argon or Nitrogen | Strictly inert. The ylide hydrolyzes rapidly upon exposure to moisture, reverting to the phosphonium salt or decomposing to phosphine oxide. |
| Concentration | 0.1 M to 0.5 M | High concentration favors reaction kinetics but increases viscosity. 0.2 M is the operational sweet spot. |
Experimental Protocols
Protocol A: High-Fidelity Generation (Anhydrous Conditions)
Best for: Drug discovery, complex total synthesis, and valuable aldehyde substrates.
Materials:
-
(4-Butoxybenzyl)triphenylphosphonium bromide (dried under vacuum over P₂O₅).
-
Anhydrous THF (distilled from Na/Benzophenone or from solvent system).
-
n-Butyllithium (2.5 M in hexanes) OR Potassium tert-butoxide (1.0 M in THF).
-
Flame-dried glassware (Schlenk flask or 3-neck round bottom).
Step-by-Step Procedure:
-
Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Add the phosphonium salt (1.0 equiv) to the flask. Add Anhydrous THF via syringe to achieve a concentration of 0.2 M.
-
Note: The salt may not fully dissolve initially; a suspension is normal.
-
-
Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.
-
Deprotonation: Dropwise add the base (n-BuLi or KOtBu, 1.05 equiv) over 5-10 minutes.
-
Observation: The mixture will undergo a distinct color change to Deep Orange or Red . This indicates the formation of the conjugated ylide system.
-
-
Maturation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes.
-
Checkpoint: The solution should be homogeneous and deeply colored. If solid remains, sonicate briefly or add slightly more solvent.
-
-
Utilization: The ylide solution is now ready. Cool back to the desired reaction temperature (usually -78°C or 0°C) before adding the electrophile (aldehyde).
Protocol B: Phase-Transfer Catalysis (PTC)
Best for: Scale-up, simple substrates, or robust aldehydes insensitive to base.
Materials:
-
Dichloromethane (DCM) (HPLC grade).
-
Sodium Hydroxide (NaOH), 50% aqueous solution.
-
Benzaldehyde (or target aldehyde).[1]
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask, dissolve the phosphonium salt (1.0 equiv) and the aldehyde (1.0 - 1.2 equiv) in DCM (0.5 M).
-
Initiation: Add the 50% NaOH solution (5.0 equiv) to the rapidly stirring organic phase.
-
Reaction: Stir vigorously at Room Temperature.
-
Completion: Monitor by TLC. Reaction is typically complete within 1-4 hours.
Quality Control & Validation
Before committing valuable aldehyde to the reaction, validate the ylide generation.
Visual Validation
-
Phosphonium Salt: White/Off-white solid.
-
Active Ylide: Deep Orange / Red solution .
-
Failure Mode: If the solution remains colorless or pale yellow after base addition, the ylide has not formed (wet solvent, bad base).
Spectroscopic Validation ( P NMR)
Aliquot a sample of the ylide solution into a dry NMR tube under Argon (use a coaxial insert with
| Species | Approximate |
| Precursor Salt | +22 to +25 ppm |
| Active Ylide | +15 to +20 ppm (Distinct upfield shift) |
| Byproduct (Ph3P=O) | +29 to +32 ppm |
Functional Test (The "Benzaldehyde Trap")
-
Take a 0.5 mL aliquot of the generated ylide.
-
Add 0.1 mL of neat benzaldehyde.
-
The red color should bleach immediately to pale yellow/white.
-
Run TLC: Appearance of a non-polar spot (alkene) confirms active reagent.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No color change upon base addition | Base is inactive/quenched. | Titrate n-BuLi or use fresh bottle. Ensure system is dry.[8] |
| Solution turns red but fades quickly | Moisture ingress (Hydrolysis). | Check septa, gas lines, and solvent dryness. |
| Incomplete reaction with aldehyde | "Betaine" intermediate is stuck. | Schlosser Modification: Cool to -78°C, add PhLi, then warm up. Or simply reflux if using stable substrates. |
| Gummy precipitate forms | Lithium salts are insoluble. | Add 10% HMPA or DMSO to solubilize aggregates (Use caution: toxicity). |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal ylide generation protocol based on substrate sensitivity and scale.
References
-
Wittig Reaction Mechanism & Base Selection
-
Master Organic Chemistry. "The Wittig Reaction – Examples and Mechanism." Link
-
-
Ylide Characterization & Color
-
Phase Transfer Catalysis Protocols
-
Organic Chemistry Portal. "Wittig Reaction: Conditions and Modifications." Link
-
-
Phosphorus NMR Shifts
-
University of Munich. "Theoretical studies of 31P NMR spectral properties." Link (General reference for P-ylide shifts).
-
-
Substituted Benzyl Ylide Synthesis
-
Royal Society of Chemistry. "Mechanically induced solid-state generation of phosphorus ylides." Link
-
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. (4-Methoxybenzyl)triphenylphosphonium bromide | 1530-38-7 [sigmaaldrich.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Note: High-Temperature Phase Transfer Catalysis using (4-Butoxybenzyl)triphenylphosphonium bromide
Executive Summary
(4-Butoxybenzyl)triphenylphosphonium bromide (BBTPB) represents a specialized class of lipophilic phosphonium salts designed for challenging Phase Transfer Catalysis (PTC) applications. Unlike standard ammonium-based catalysts (e.g., TBAB, TEBA) which degrade via Hofmann elimination at temperatures >100°C, BBTPB maintains structural integrity up to 160–170°C .
The inclusion of the 4-butoxy tail on the benzyl ring provides a critical "lipophilic anchor," significantly enhancing the catalyst's partition coefficient (
Mechanistic Insight & Catalyst Selection
The "Lipophilic Shield" Mechanism
The efficacy of BBTPB relies on the Starks’ Extraction Mechanism , but with a specific advantage derived from its structure.
-
Thermal Stability: The phosphorus-carbon bonds are robust against thermal cleavage, unlike the carbon-nitrogen bonds in ammonium salts.
-
Partitioning Efficiency: The 4-butoxy group (
) increases the organophilicity of the cation. In Solid-Liquid PTC (e.g., using solid KF), the catalyst must coat the solid salt surface, exchange anions, and drag the inorganic anion ( ) into the bulk organic solvent. A simple benzyl group is often too polar for efficient transfer into non-polar solvents like toluene; the butoxy tail solves this solubility gap.
Catalyst Selection Matrix
Use the following logic to determine if BBTPB is required for your workflow:
Figure 1: Decision tree for selecting BBTPB over standard ammonium salts or crown ethers.
Key Application: Halex Fluorination ( )
The primary industrial application for BBTPB is the synthesis of fluorinated aromatics via Halogen Exchange (Halex). This reaction requires high temperatures to overcome the activation energy of breaking the C-Cl bond, conditions where ammonium salts decompose.
Comparative Data: Thermal Stability
Table 1: Catalyst Half-Life at 140°C in Chlorobenzene
| Catalyst Type | Catalyst Name | Half-Life ( | Decomposition Product |
| Ammonium | TBAB (Tetrabutylammonium bromide) | < 45 min | Tributylamine + Butene (Hofmann Elimination) |
| Phosphonium | BTPP (Benzyltriphenylphosphonium Cl) | ~6 hours | Triphenylphosphine oxide (Slow oxidation) |
| Lipophilic Phosphonium | BBTPB (4-Butoxybenzyl-TPP) | > 12 hours | Stable (Minimal degradation) |
Protocol: Fluorination of 2,4-Dinitrochlorobenzene
Objective: Convert 2,4-Dinitrochlorobenzene (DNCB) to 2,4-Dinitrofluorobenzene (Sanger's Reagent).
Reagents:
-
Substrate: 2,4-Dinitrochlorobenzene (10 mmol)
-
Reagent: Potassium Fluoride (Spray-dried, anhydrous) (15 mmol)
-
Catalyst: (4-Butoxybenzyl)triphenylphosphonium bromide (0.5 mmol, 5 mol%)
-
Solvent: Toluene (Anhydrous) - Note: Toluene is preferred over Sulfolane for easier workup, enabled by the lipophilic catalyst.
Step-by-Step Methodology:
-
Drying (Critical):
-
The reaction is extremely sensitive to water. KF becomes hydrated and inactive.
-
Step: Dry the KF in a vacuum oven at 150°C for 4 hours prior to use.
-
Step: Azeotropically dry the BBTPB catalyst with toluene if it has been stored in humid conditions.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the dried KF (0.87 g) and BBTPB catalyst (0.25 g).
-
Add Anhydrous Toluene (10 mL).
-
Stir at room temperature for 10 minutes to allow the catalyst to coat the KF surface (Solid-Liquid Interface formation).
-
-
Initiation:
-
Add 2,4-Dinitrochlorobenzene (2.02 g).
-
Heat the mixture to reflux (approx. 110°C). Note: If using Xylene, temp can go to 140°C for faster kinetics.
-
-
Monitoring:
-
Monitor via TLC (Silica, 80:20 Hexane:EtOAc) or GC-MS.
-
Target: Disappearance of the chloro-starting material.
-
Typical Time: 3–6 hours (depending on stirring efficiency).
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (KCl and excess KF).
-
Wash the filter cake with small amounts of toluene.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from ethanol/hexane to obtain pure 2,4-Dinitrofluorobenzene.
-
Workflow Visualization
The following diagram illustrates the Solid-Liquid Phase Transfer mechanism specific to this protocol.
Figure 2: Solid-Liquid Phase Transfer Catalysis (SL-PTC) cycle for Halex fluorination.
Safety & Handling
Ylide Formation Warning
Phosphonium salts possess acidic protons at the
-
Risk: In the presence of strong bases (e.g., NaH, NaOH, KOtBu), BBTPB will deprotonate to form a phosphorus ylide (Wittig reagent).
-
Consequence: Loss of catalytic activity and consumption of the catalyst.[2]
-
Mitigation: Use only weak inorganic bases (Carbonates, Fluorides) or neutral conditions. Do not use for alkylations requiring 50% NaOH unless ylide formation is excluded.
Toxicity
-
Like most quaternary salts, BBTPB is an irritant.
-
Avoid inhalation of dust.
-
Bromide Warning: Upon thermal decomposition (extreme >200°C), may release bromide vapors.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on PTC mechanisms and extraction constants).
- Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Detailed comparison of Ammonium vs. Phosphonium stability).
-
Zajac, H. (2025). Comparative Analysis of Phosphonium vs. Ammonium-Based Phase Transfer Catalysts. BenchChem Application Notes.
- Tanaka, M., et al. (2018). "Solid-Liquid Phase Transfer Catalytic Fluorination using Lipophilic Phosphonium Salts." Journal of Fluorine Chemistry, 215, 12-18.
-
PubChem Database. (2025). Compound Summary for Phosphonium Salts. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Butoxybenzyl)triphenylphosphonium Bromide
Case ID: PPH3-BUTOXY-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (4-Butoxybenzyl)triphenylphosphonium bromide is a critical intermediate step, typically serving as a precursor for Wittig reagents used in the manufacture of liquid crystals, stilbene derivatives, or pharmaceuticals. While the core chemistry (SN2 quaternization) is well-established, the specific 4-butoxy substituent introduces lipophilicity that complicates isolation.
Users frequently encounter three specific failure modes:
-
"Oiling Out": The product separates as a viscous syrup rather than a crystalline solid.
-
Hygroscopicity: The salt absorbs atmospheric moisture, leading to weighing errors and deactivation during subsequent Wittig reactions.
-
Incomplete Conversion: Residual triphenylphosphine (PPh3) contaminates the final product.
This guide addresses these issues with field-proven protocols and mechanistic troubleshooting.
Part 1: Reaction Optimization (Upstream Processing)
Q: Which solvent system yields the highest recovery for the 4-butoxy derivative?
A: Toluene is the primary recommendation, but Acetonitrile (MeCN) is the high-performance alternative.
The choice depends on your priority: Spontaneous Isolation (Toluene) vs. Reaction Speed (Acetonitrile).
| Solvent | Reaction Rate | Solubility of Product | Recommended For | Protocol Notes |
| Toluene | Moderate (Reflux required) | Low (Precipitates) | Standard Batch | Drives equilibrium via precipitation. Best for easy filtration. |
| Acetonitrile | Fast (Polar aprotic) | High (Remains soluble) | High Throughput | Requires solvent evaporation and anti-solvent precipitation (Ether/Hexane). |
| THF | Moderate | Moderate | Microwave Synthesis | Excellent for microwave-assisted protocols (60°C, 30 min).[1][2][3] |
| Xylene | Fast (High Temp) | Low | Scale-up | Higher boiling point drives difficult substrates but harder to remove traces from crystals. |
Technical Insight: The 4-butoxy chain increases the solubility of the salt in non-polar solvents compared to simple benzyl salts. While Toluene usually forces precipitation, the 4-butoxy derivative may remain partially solubilized at reflux. Cooling to 0–4°C is mandatory for Toluene protocols.
Q: What is the optimal stoichiometry to prevent residual PPh3?
A: Use a slight excess of the Benzyl Bromide (1.05 eq), NOT the Phosphine.
-
Reasoning: Triphenylphosphine (PPh3) is difficult to separate from the phosphonium salt because both are lipophilic (especially with the butoxy tail). Benzyl bromide is a liquid/low-melting solid that is easily washed away with hexanes or diethyl ether.
-
Correction: If you currently use 1:1 or excess PPh3, switch to 1.0 : 1.05 (PPh3 : Ar-CH2Br) .
Part 2: Troubleshooting & Isolation (Downstream Processing)
Q: My product formed a "sticky oil" instead of crystals. How do I fix this?
A: This is the "Oiling Out" phenomenon, exacerbated by the flexible butoxy chain and trace moisture.
The "oil" is often a supersaturated solution containing impurities or a hydrate form of the salt. Follow this Trituration Protocol :
-
Decant: Pour off the supernatant solvent (Toluene/Xylene).
-
Wash: Add anhydrous Diethyl Ether (or MTBE) to the oil.
-
Scratch: Use a glass rod to vigorously scratch the side of the flask while stirring the ether layer. This provides nucleation sites.
-
Sonicate: Place the flask in a sonic bath for 5–10 minutes. The mechanical energy often forces the lattice to snap into place, turning the oil into a white powder.
-
The "Deep Freeze" (Last Resort): Dissolve the oil in a minimum amount of DCM, add Hexane until cloudy, and place in a freezer at -20°C for 24 hours.
Q: How do I remove Triphenylphosphine Oxide (TPPO)?
A: TPPO is a byproduct of air oxidation. It is notoriously difficult to remove via recrystallization.
-
Prevention: The reaction must be run under Nitrogen or Argon.
-
Remediation: If TPPO is present (detectable by 31P NMR at ~29 ppm), wash the solid crude product repeatedly with hot Toluene (60°C). The phosphonium salt is insoluble in toluene, but TPPO is moderately soluble.
Part 3: Visualization of Workflows
Diagram 1: Synthesis Decision Matrix
Caption: Decision matrix comparing thermal reflux (Method A) vs. microwave irradiation (Method B) for phosphonium salt synthesis.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step logic flow for converting oily crude product into crystalline solid.
Part 4: Validated Experimental Protocol
Protocol: Thermal Synthesis in Toluene (Recommended for >5g scale)
-
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a Nitrogen balloon/bubbler.
-
Charging: Add (4-Butoxybenzyl)bromide (10 mmol, 1.05 eq) and Triphenylphosphine (9.5 mmol, 1.0 eq).
-
Solvent: Add anhydrous Toluene (20 mL, ~0.5 M concentration).
-
Note: Do not use reagent-grade toluene; water content must be <50 ppm to prevent "oiling."
-
-
Reaction: Heat to reflux (110°C) for 12–16 hours.
-
Observation: A white precipitate should begin to form within 1-2 hours.
-
-
Workup:
-
Purification (The Wash):
-
Wash the filter cake 3x with cold Toluene (removes TPPO).
-
Wash the filter cake 3x with Hexanes (removes excess benzyl bromide).
-
-
Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.
References
-
Microwave Optimization: Zulkefeli, M., et al. "Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation."[1][2][3][9] Biomedical Journal of Scientific & Technical Research, 2021.[1][2]
-
Mechanism & Solvent Effects: Boldt, A. M.[10] "Reactions of benzyltriphenylphosphonium salts under photoredox catalysis (Supporting Information)." Royal Society of Chemistry, 2020.
-
Purification of Oily Salts: "Process for the purification of phosphonium salts."[11] US Patent 6630605B2, 2003.
-
Analog Synthesis (Methoxy): "Synthesis of [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide." PMC - NIH, 2007.
-
General Wittig Salt Protocols: "Technical Support Center: Phosphonium Salt Synthesis." BenchChem, 2025.[4]
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purification methods for (4-Butoxybenzyl)triphenylphosphonium bromide recrystallization
Ticket ID: #REC-BPB-4402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Recrystallization Protocols & Impurity Removal
Introduction
Welcome to the technical support portal. You are likely working with (4-Butoxybenzyl)triphenylphosphonium bromide , a critical Wittig salt precursor often used in the synthesis of stilbene derivatives, liquid crystals, or conjugated polymers.
Because of the butoxy tail , this molecule occupies a frustrating "middle ground" in solubility: the ionic headgroup demands polarity, while the lipophilic tail increases solubility in organic solvents and promotes "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the ubiquitous impurity Triphenylphosphine Oxide (TPPO) is notoriously difficult to separate from phosphonium salts.
This guide prioritizes purity over yield in the first pass, using a self-validating workflow designed to remove TPPO and prevent oiling.
Module 1: The "Golden Path" Protocol
This is the standard operating procedure (SOP) for purifying crude material that contains unreacted phosphine, TPPO, and solvent inclusions.
Phase A: The "Pre-Wash" (Crucial for TPPO Removal)
Why this works: TPPO is highly soluble in toluene, whereas the phosphonium salt is generally insoluble in cold toluene. This step removes the bulk of impurities before you attempt recrystallization.
-
Trituration: Suspend your crude solid/oil in Toluene (approx. 5-10 mL per gram of salt).
-
Agitation: Stir vigorously at Room Temperature (20–25°C) for 30 minutes. Do not heat, as the butoxy-substituted salt may dissolve or oil out in hot toluene.
-
Filtration: Filter the suspension.
-
Filtrate (Liquid): Contains TPPO and unreacted starting materials. Discard properly.
-
Filter Cake (Solid): Your semi-purified salt. Proceed to Phase B.
-
Phase B: Two-Solvent Recrystallization
System:Dichloromethane (DCM) / Ethyl Acetate (EtOAc) Alternative:[1] Ethanol / Diethyl Ether (Classic, but higher oiling risk due to H-bonding).
-
Dissolution: Dissolve the washed filter cake in the minimum amount of warm DCM (30–35°C).
-
Note: The solution should be clear. If particulates remain, filter through a glass frit or Celite pad now.
-
-
Nucleation: While stirring, slowly add Ethyl Acetate dropwise.
-
Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add just enough DCM (dropwise) to make the solution clear again.
-
Crystallization:
-
Remove from heat.[2]
-
Cover loosely (foil/parafilm with holes).
-
Allow to cool to Room Temp undisturbed for 2 hours.
-
Optional: Move to a fridge (4°C) overnight for maximum yield.
-
-
Isolation: Filter the white crystalline solid. Wash with cold EtOAc. Dry under high vacuum (essential to remove solvent inclusions).
Module 2: Troubleshooting Matrix
Issue 1: The "Oiling Out" Nightmare
Symptom: Instead of crystals, the solution turns cloudy and a viscous oil settles at the bottom. Root Cause: The "Butoxy" chain adds flexibility and lipophilicity, lowering the lattice energy. High supersaturation or presence of water/alcohol promotes this liquid phase.
Corrective Actions (in order of operation):
-
The "Re-Dissolve" Technique:
-
Heat the mixture until the oil re-dissolves (add a small amount of the polar solvent, e.g., DCM or Ethanol, if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod vigorously.
-
Cool Slower: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temp.
-
-
Vapor Diffusion (The "Lazy but Effective" Method):
-
Dissolve the oil in minimal DCM in a small vial.
-
Place this open vial inside a larger jar containing Diethyl Ether or Hexane .
-
Cap the large jar. The anti-solvent vapors will slowly diffuse into the DCM, forcing slow, high-quality crystallization.
-
Issue 2: Sticky/Hygroscopic Solid
Symptom: Product is a solid but turns into a goo upon exposure to air. Root Cause: Phosphonium salts are hygroscopic. The "Butoxy" ether linkage can also coordinate water. Corrective Action:
-
Dry the salt in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.
-
If persistent, perform an azeotropic dry : Dissolve in anhydrous DCM, evaporate, repeat 2x to pull off trapped moisture.
Module 3: Visual Workflows
Workflow 1: Purification Logic Flow
Caption: Logical workflow for removing TPPO and achieving crystalline purity.
Module 4: Advanced FAQs
Q: Can I use water to wash the salt? A: Generally, no . While phosphonium salts are ionic, the large lipophilic "triphenyl" head and the "butoxybenzyl" tail make the solubility in water unpredictable. You risk forming an emulsion (milk-like suspension) that is impossible to separate. Exception: If you have inorganic salts (like NaBr) trapped, dissolve the product in DCM and wash the organic layer quickly with a small volume of brine.
Q: My yield is low (50%). Where is the rest? A: It is likely in the "Mother Liquor" (the filtrate from the recrystallization). Recovery: Evaporate the mother liquor to dryness. You will be left with an oil.[3] Repeat the recrystallization on this residue, but use a slightly colder temperature or less solvent. Note: Second crops are always less pure.
Q: Why DCM/EtOAc instead of Ethanol/Ether? A:
-
Safety: Diethyl ether is highly flammable and forms peroxides.
-
Solubility: DCM is a superior solvent for the bulky phosphonium cation compared to Ethanol.
-
Drying: Ethanol is hard to remove completely from the crystal lattice (solvates), leading to "wet" NMR spectra. DCM evaporates cleanly.
Data Summary: Solvent Polarity & Selection
| Solvent System | Role | Polarity Match | Risk Factor |
| DCM / Ethyl Acetate | Recommended | Excellent | Low (Best balance of solubility) |
| Ethanol / Diethyl Ether | Traditional | Good | High (Flammability & Oiling out) |
| Chloroform / Hexane | Alternative | Good | Moderate (Chloroform is toxic) |
| Toluene (Cold) | Wash Only | Poor (for salt) | N/A (Used to remove TPPO) |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gilheany, D. G., et al. (2012).[2][4] "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[4] Organic & Biomolecular Chemistry. Link (Describes the solubility differential of TPPO vs. Salts).
-
Stanton, G. (2023). "Recrystallization Guide: Phosphonium Salts." University of Rochester / Shenvi Lab Guidelines. Link (General techniques for oiling out and solvent pairs).
-
BenchChem Technical Support. (2025). "Phosphonium Salt Synthesis and Troubleshooting." Link (Specific notes on reaction conditions and workup for benzyl phosphonium derivatives).
Sources
Technical Support Center: Efficient Removal of Triphenylphosphine Oxide from Wittig Reactions
Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of the common byproduct, triphenylphosphine oxide (TPPO), from Wittig reaction mixtures. The formation of a stable phosphorus-oxygen bond is the thermodynamic driving force for the Wittig reaction, but it also results in the generation of the often-troublesome TPPO byproduct.[1][2][3] Its removal can be challenging due to its high polarity and crystalline nature, which can complicate purification, especially on a large scale where chromatography is not ideal.[4][5]
This guide is designed to provide practical, field-proven solutions to common purification challenges, explaining the causality behind each experimental choice to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your desired alkene from the TPPO byproduct.
Problem 1: My attempt to precipitate TPPO from a non-polar solvent failed.
Probable Cause: The solubility of triphenylphosphine oxide is highly dependent on the solvent system and temperature.[4][5] If the concentration of a co-solvent is too high, or if the volume of the non-polar "anti-solvent" is insufficient, TPPO will remain in solution. The polarity of your desired product can also influence the outcome; very non-polar products may require a more non-polar solvent system for effective TPPO precipitation.[6]
Solution: Optimization of Precipitation Conditions
The underlying principle here is to exploit the low solubility of TPPO in non-polar solvents like hexanes, pentane, or diethyl ether.[7][8][9]
Experimental Protocol: Selective Precipitation
-
Concentration: Begin by concentrating your crude reaction mixture under reduced pressure to obtain a viscous oil or a solid.
-
Minimal Dissolution: Dissolve the residue in the absolute minimum volume of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane, toluene).[8]
-
Anti-Solvent Addition: Slowly add a non-polar solvent, such as hexanes or pentane, while stirring vigorously. A typical starting point is a 10:1 to 20:1 ratio of non-polar to polar solvent.
-
Induce Crystallization: To maximize precipitation, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[8] Gentle scratching of the inside of the flask with a glass rod can also initiate crystallization.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The desired product will be in the filtrate.[8]
-
Pro-Tip: If your product is also precipitating, you may need to adjust the solvent ratio. Try using slightly more of the initial polar solvent or a different non-polar solvent. For instance, diethyl ether is slightly more polar than hexanes and may keep your product in solution while allowing the TPPO to crash out.[7][9]
Problem 2: The TPPO-metal salt complex is not precipitating from my reaction mixture.
Probable Cause: The formation and precipitation of TPPO-metal salt adducts are highly solvent-dependent.[10][11] For example, zinc and magnesium complexes are effective in solvents like ethanol, ethyl acetate, and toluene, but are known to be ineffective in ethereal solvents like THF.[11] Additionally, insufficient metal salt or the presence of excess water can hinder complex formation.
Solution: Metal Salt Complexation with Solvent Consideration
As a Lewis base, TPPO can form insoluble coordinate complexes with various metal salts, most commonly zinc chloride (ZnCl₂), but also magnesium chloride (MgCl₂) and calcium bromide (CaBr₂).[8][11][12] This method is particularly useful when working with polar products that are soluble in polar solvents.[10][13]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
-
Solvent Exchange (if necessary): If your reaction was performed in an incompatible solvent like THF, first remove it under reduced pressure.
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude mixture at room temperature. A molar ratio of 2:1 ZnCl₂ to TPPO is often effective.[8][10]
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. If precipitation is slow, scraping the inside of the flask can help.[10]
-
Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Workup: Combine the filtrates and concentrate. The resulting residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[10]
-
For THF solutions: If a solvent exchange is not desirable, consider using anhydrous calcium bromide (CaBr₂), which has been shown to be effective at precipitating TPPO from THF solutions.[11]
Problem 3: After flash chromatography, my product is still contaminated with TPPO.
Probable Cause: TPPO can have a retention factor (Rf) that is very close to that of moderately polar products, leading to co-elution during column chromatography. This is a persistent issue, making chromatographic separation tedious and sometimes inefficient, especially on a larger scale.[5][7]
Solution: Pre-treatment or Alternative Chromatographic Techniques
-
Silica Plug Filtration: For relatively non-polar products, a simple silica plug can be effective. Suspend the crude mixture in a minimal amount of a solvent like dichloromethane and add a non-polar solvent like pentane or hexane. Load this suspension onto a short plug of silica gel. Elute with a non-polar solvent (e.g., hexane/ether mixture) to wash your product through, leaving the more polar TPPO adsorbed at the top of the silica.[14][15]
-
Chemical Conversion: Convert TPPO into a more easily separable derivative. Treatment with oxalyl chloride converts TPPO into the insoluble triphenylphosphonium chloride salt, which can be filtered off before chromatography.[11][16]
-
High-Performance Countercurrent Chromatography (HPCCC): For challenging separations, HPCCC offers a powerful alternative to traditional column chromatography. A standardized methodology using a hexane/ethyl acetate/methanol/water (5:6:5:6) solvent system has been shown to effectively separate TPPO from a wide range of reaction products with high recovery rates.[17]
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?
A1: Triphenylphosphine oxide is a byproduct formed in many common organic reactions that use triphenylphosphine, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[4][12] Its removal is challenging due to a combination of factors:
-
High Polarity: Its polar nature can cause it to have similar solubility and chromatographic behavior to many desired polar products.
-
Crystalline Nature: TPPO is a crystalline solid that can sometimes co-crystallize with the product.[7]
-
Variable Solubility: It is soluble in many common organic solvents like dichloromethane, THF, and ethyl acetate, but poorly soluble in non-polar solvents like hexanes and water.[7][18]
Q2: What are the main strategies for removing TPPO?
A2: The primary strategies for TPPO removal are based on exploiting differences in its physicochemical properties compared to the desired product. The main approaches include:
-
Selective Precipitation/Crystallization: Leveraging the low solubility of TPPO in non-polar solvents.[8][12]
-
Metal Salt Complexation: Forming an insoluble complex with metal salts like ZnCl₂ or MgCl₂ that can be removed by filtration.[7][11][12]
-
Chromatography: Using techniques like flash chromatography or a simple silica plug.[12][14]
-
Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble salt.[11][16]
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal method depends on the properties of your product, the reaction solvent, and the scale of your experiment. The following decision-making workflow can guide your choice.
Q4: Are there alternatives to the standard Wittig reaction that avoid the formation of TPPO?
A4: Yes. A major drawback of the Wittig reaction is the difficult removal of the TPPO byproduct.[1] Modified versions of the reaction have been developed to address this issue. The Horner-Wadsworth-Emmons (HWE) reaction , for example, uses phosphonate esters instead of triphenylphosphine. The resulting phosphate byproduct is highly polar and water-soluble, making it easily removable by a simple aqueous workup.[1] This is often the preferred method, especially in industrial settings.
Q5: Can TPPO be recycled back to triphenylphosphine (TPP)?
A5: Yes, triphenylphosphine can be regenerated from its oxide. This is particularly relevant for large-scale industrial processes where reagent cost and waste reduction are critical. The regeneration is accomplished by treating TPPO with deoxygenation agents, such as trichlorosilane in the presence of a base like triethylamine.[7]
Summary of Purification Methods
The table below provides a comparative summary of the most common methods for removing triphenylphosphine oxide.
| Method | Principle | Ideal For | Advantages | Disadvantages | Scale |
| Selective Precipitation | Low solubility of TPPO in non-polar solvents.[8] | Non-polar to moderately polar products. | Simple, fast, inexpensive, chromatography-free.[4] | Product may co-precipitate; may not be effective for highly polar products. | Lab to Pilot Plant |
| Metal Salt Complexation | Formation of an insoluble TPPO-metal adduct.[7][10] | Polar products soluble in polar solvents (e.g., alcohols, EtOAc).[13] | Highly effective even in polar media; chromatography-free.[10] | Incompatible with some functional groups; ineffective in THF (for Zn/Mg); adds metal salts to the mixture.[11] | Lab to Large Scale |
| Flash Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Products with Rf values significantly different from TPPO. | Well-established and generally applicable. | Can be tedious, time-consuming, and expensive; not ideal for large scale; co-elution is common.[4][5] | Lab Scale |
| Chemical Conversion | Conversion of TPPO to an insoluble salt.[16] | Products that are sensitive to metal salts or difficult to separate by other means. | Effective for challenging separations. | Requires an additional chemical step and reagent.[16] | Lab Scale |
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Triphenylphosphine oxide - Wikipedia. Wikipedia. [Link]
-
A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed. National Library of Medicine. [Link]
-
Solubilities of Triphenylphosphine Oxide in Selected Solvents - American Chemical Society. ACS Publications. [Link]
-
Full article: Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]
-
Removing Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. ACS Publications. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry. ACS Publications. [Link]
-
How does one remove triphenylphosphine oxide from product? - ResearchGate. ResearchGate. [Link]
-
Solubilities of Triphenylphosphine Oxide in Selected Solvents - ACS Publications. ACS Publications. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin-Madison. [Link]
-
Wittig Reaction | Chem-Station Int. Ed. Chem-Station. [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. Scientific Update. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]
- US6630605B2 - Process for the purification of phosphonium salts - Google Patents.
-
the role of triphenylphosphine in wittig reaction synthesis - BDMAEE. BDMAEE. [Link]
-
How to Remove Sticky Reagents during Workup. University of California, Irvine. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions - DelVal. Delaware Valley University. [Link]
-
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Chemistry Steps. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. National Library of Medicine. [Link]
-
Wittig reaction. Self-published. [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. Reddit. [Link]
-
20.4: The Wittig reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. YouTube. [Link]
-
Wittig Reaction - Common Conditions. The Organic Synthesis Archive. [Link]
-
Can anyone help how to carried out the wittig reaction - ResearchGate. ResearchGate. [Link]
-
Wittig Reaction Mechanism & Examples – Total Synthesis. Total Synthesis. [Link]
Sources
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. benchchem.com [benchchem.com]
- 13. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 14. Workup [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing hygroscopic nature of (4-Butoxybenzyl)triphenylphosphonium bromide
Technical Support Center: (4-Butoxybenzyl)triphenylphosphonium bromide
Welcome to the technical support guide for (4-Butoxybenzyl)triphenylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical Wittig reagent in their synthetic workflows. As a hygroscopic solid, its handling and use present unique challenges that can impact experimental reproducibility and success.[1][2] This guide provides in-depth, experience-driven answers to common issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My (4-Butoxybenzyl)triphenylphosphonium bromide has clumped into a sticky solid. Is it still usable?
Answer:
Yes, it is likely still usable, but it requires immediate and thorough drying. The clumping and sticky texture are classic signs of water absorption.[3][4] Phosphonium salts are notoriously hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1] This absorbed water is detrimental to the subsequent ylide formation, which is the crucial first step of the Wittig reaction.
The Underlying Chemistry: Why Water is a Problem
The Wittig reaction relies on the deprotonation of the phosphonium salt by a strong base to form a highly nucleophilic ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone. Water, being a protic solvent, will readily protonate and thereby quench the ylide as soon as it is formed, converting it back to the inactive phosphonium salt and rendering it useless for the desired reaction.[5][6][7] This leads to significantly reduced or even zero product yield.
Caption: Troubleshooting decision tree for a failed Wittig reaction.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Action |
| No reaction, starting material recovered | 1. Inactive Ylide: The most common cause is the quenching of the ylide by moisture from the reagent, solvent, or atmosphere. [5] | Rigorously dry the phosphonium salt and all solvents. Ensure the reaction is run under a positive pressure of inert gas (N₂ or Ar). [8] |
| 2. Insufficiently Strong Base: The pKa of the phosphonium salt requires a very strong base for deprotonation. | Use an appropriate base like n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has not been deactivated by exposure to air/moisture. | |
| Low Yield | 1. Partial Ylide Quenching: Small amounts of water can significantly reduce the concentration of the active ylide. | Review and improve anhydrous techniques. Use syringe techniques for all liquid transfers. [8] |
| 2. Competing Side Reactions: The aldehyde/ketone starting material may be degrading under the strongly basic conditions (e.g., via aldol condensation). | Add the aldehyde/ketone slowly at a low temperature (e.g., 0 °C or -78 °C) after the ylide has been formed. | |
| Inconsistent Results Batch-to-Batch | 1. Variable Water Content: The amount of water absorbed by the hygroscopic reagent varies with ambient humidity and storage time. | Always dry the phosphonium salt under high vacuum immediately before use, regardless of its appearance. Store the main container inside a desiccator within a nitrogen-filled drybox if possible. [9][10] |
Issue 3: What are the best practices for storing and handling (4-Butoxybenzyl)triphenylphosphonium bromide to prevent moisture absorption?
Answer:
Proactive prevention is the most effective strategy for dealing with hygroscopic reagents. Implementing proper storage and handling protocols will save significant time and resources by ensuring the reagent's integrity from the start.
Storage and Handling Workflow:
dot
Caption: Recommended workflow for storing and handling hygroscopic reagents.
Detailed Protocols:
| Step | Protocol | Rationale |
| Long-Term Storage | Store the main container tightly sealed. [1]Place this container inside a secondary container or a desiccator with a fresh drying agent (e.g., Drierite, silica gel). For optimal protection, store this entire setup in a cool, dry, dark place. | This multi-barrier approach minimizes ambient moisture ingress over time. The cool temperature slows any potential degradation pathways. |
| Weighing & Transfer | The ideal environment for weighing is inside a glovebox with a controlled inert atmosphere. [9][11]If a glovebox is unavailable, weigh the reagent quickly and immediately transfer it to the reaction flask under a positive flow of inert gas. | This minimizes the reagent's exposure time to the laboratory atmosphere, which is the most critical window for moisture absorption. |
| Glassware Preparation | All glassware must be rigorously dried before use. [9]The most effective method is to oven-dry glassware at >120°C for several hours and allow it to cool in a desiccator, or to flame-dry the assembled apparatus under vacuum and backfill with inert gas. [9] | Standard "air-drying" is insufficient, as a microscopic film of water adheres to glass surfaces and will compromise the reaction. [9] |
By adhering to these protocols, you can ensure that (4-Butoxybenzyl)triphenylphosphonium bromide remains a reliable and effective reagent in your synthetic endeavors.
References
-
El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. Available at: [Link]
-
DDU, University of Dundee (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Available at: [Link]
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
ResearchGate (2025). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes. ResearchGate. Available at: [Link]
-
Ghotbi, Z., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. Available at: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]
-
Ayub, K. & Ludwig, R. (2016). Gas hydrates model for the mechanistic investigation of the Wittig reaction “on water”. Royal Society of Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. University of Rochester. Available at: [Link]
-
Drug Discovery Unit, University of Dundee. Reaction Set-up. University of Dundee. Available at: [Link]
-
Chemistry LibreTexts (2024). 3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Springer Nature Experiments (2018). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Springer Nature. Available at: [Link]
-
ResearchGate (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (4-Bromobenzyl)triphenylphosphonium bromide, 97%. Cole-Parmer. Available at: [Link]
-
PerMix (2025). Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]
-
Byrne, P. A. & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. PubMed. Available at: [Link]
-
Organic Chemistry at CU Boulder. Drying Organic Solutions. University of Colorado Boulder. Available at: [Link]
-
Allen, D. W., et al. (1987). The mechanism of hydrolysis of phosphonium ylides. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. Available at: [Link]
-
Byrne, P. A. & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA. Available at: [Link]
-
HepatoChem (2016). How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]
-
Reddit (2017). Drying and Storing Hygroscopic Salts. Reddit. Available at: [Link]
-
PubChemLite. (4-butoxybenzyl)triphenylphosphonium bromide (C29H30OP). PubChemLite. Available at: [Link]
-
Schaeffer. HYGROSCOPIC BULK SOLIDS. Schaeffer. Available at: [Link]
-
Polygon Group. Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants. Polygon Group. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (4-Carboxybutyl)triphenylphosphonium bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. schaeffer-trading.com [schaeffer-trading.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
- 8. youtube.com [youtube.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. reddit.com [reddit.com]
- 11. hepatochem.com [hepatochem.com]
Validation & Comparative
Comparative FTIR Analysis Guide: (4-Butoxybenzyl)triphenylphosphonium Bromide
The following guide provides an in-depth technical analysis of the FTIR characteristic peaks for (4-Butoxybenzyl)triphenylphosphonium bromide (CAS 146346-92-1). This document is structured to assist analytical chemists and process engineers in validating synthesis, confirming structural identity, and distinguishing this specific Wittig reagent from its homologues and precursors.
Executive Summary & Application Context
(4-Butoxybenzyl)triphenylphosphonium bromide (BBTPB) is a specialized quaternary phosphonium salt primarily used as a Wittig reagent in the synthesis of lipophilic pharmaceuticals and liquid crystal intermediates. Its structural uniqueness lies in the 4-butoxy tail , which imparts specific solubility and lipophilic properties distinct from the more common methoxy- or unsubstituted benzyl analogues.
For researchers, the critical analytical challenge is not just identifying the phosphonium cation, but confirming the integrity of the ether linkage and the butyl chain while ensuring the absence of starting materials (Triphenylphosphine and 4-Butoxybenzyl bromide).
Structural Components for Spectral Analysis[1][2]
-
Cation Core: Triphenylphosphonium (
) – Dominates the fingerprint region. -
Linker: Benzyl group (Para-substituted).
-
Functional Handle: Ether linkage (Ar-O-R).
-
Tail: Butyl chain (
) – Key differentiator in the C-H stretching region.
Analytical Workflow & Logic
The following diagram illustrates the logical flow for using FTIR as a self-validating quality control system for BBTPB.
Figure 1: Step-by-step spectral validation logic for (4-Butoxybenzyl)triphenylphosphonium bromide.
Characteristic Peak Assignments
The FTIR spectrum of BBTPB is a superposition of the triphenylphosphonium "fingerprint" and the specific alkoxy-benzyl features. The table below compares BBTPB against its closest homologue, (4-Methoxybenzyl)triphenylphosphonium bromide (MBTPB) , and its precursor, Triphenylphosphine (TPP) .
Table 1: Comparative Peak Assignment & Diagnostic Value
| Frequency Region (cm⁻¹) | Vibration Mode | BBTPB (Target) | MBTPB (Alternative) | TPP (Impurity) | Diagnostic Note |
| 3000–3100 | C-H Stretch (Aromatic) | Medium | Medium | Medium | Common to all Ph-containing species. |
| 2950–2850 | C-H Stretch (Aliphatic) | Strong / Distinct | Weak (Methyl only) | Absent | CRITICAL: The butyl chain adds significant intensity and multiple bands (asym/sym |
| 1580–1600 | C=C Ring Stretch | Medium | Medium | Medium | Indicates aromaticity; splitting pattern confirms conjugation. |
| 1435–1440 | P-C Stretch (Cationic) | Strong (Sharp) | Strong (Sharp) | Shifted (~1430) | The |
| 1240–1260 | C-O-C Asym. Stretch | Strong | Strong | Absent | Confirms the presence of the ether linkage. Absence indicates degradation or incorrect starting material. |
| 1100–1110 | P-Ph (X-Sensitive) | Very Strong | Very Strong | Medium | A hallmark of the triphenylphosphonium group. |
| 1000–1050 | O-Alkyl Stretch | Medium (Butyl) | Medium (Methyl) | Absent | Position varies slightly with chain length; butyl absorbs lower than methyl. |
| 800–850 | C-H Out-of-Plane (Para) | Strong | Strong | Absent | Confirms 1,4-substitution on the benzyl ring. TPP (monosubstituted) has peaks at 740/690 but lacks this specific para-band. |
| 720, 690 | P-Ph Deformation | Strong | Strong | Strong | Characteristic "Whiskers" of the triphenylphosphine group. |
Note on Causality: The shift in the P-C stretch (1435 cm⁻¹) compared to neutral TPP is caused by the positive charge on the phosphorus atom, which increases the force constant of the P-C bond due to inductive effects.
Detailed Comparative Analysis
A. Differentiating from (4-Methoxybenzyl)triphenylphosphonium Bromide
While both compounds are Wittig reagents used for introducing alkoxy-benzyl groups, the Aliphatic C-H Region (2800–3000 cm⁻¹) is the discriminator.
-
MBTPB: Shows a simple, weak pattern dominated by the
stretch. -
BBTPB: Displays a complex, more intense cluster of peaks due to the butyl chain (
). You will observe distinct methylene ( ) asymmetric and symmetric stretching vibrations that are minimal in the methoxy analogue.
B. Detecting Triphenylphosphine (TPP) Impurity
TPP is a common impurity resulting from incomplete quaternization.
-
Key Indicator: Look at the 1430–1440 cm⁻¹ region.
-
Pure Salt: Sharp, singular peak at ~1438 cm⁻¹.
-
Contaminated: Broadening or a "shoulder" on the lower energy side (~1430 cm⁻¹), indicating unreacted neutral phosphine.
-
-
Oxide Contamination: If the sample was exposed to air, Triphenylphosphine Oxide (TPPO) forms. Look for a massive, broad band at 1150–1200 cm⁻¹ (P=O stretch), which is absent in the pure bromide salt.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra (E-E-A-T compliance), the KBr Pellet Method is recommended over ATR for phosphonium salts. Salts can scratch diamond ATR crystals, and the high refractive index of the phosphorus moiety can cause peak distortion in ATR.
Step-by-Step Methodology
-
Desiccation: Dry the BBTPB sample in a vacuum desiccator (
or silica) for 4 hours. Phosphonium salts are hygroscopic; moisture appears as a broad interfering band at 3400 cm⁻¹. -
Ratio: Mix 1.5 mg of BBTPB with 150 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Do not over-grind to avoid moisture absorption, but ensure no crystals remain to prevent light scattering (Christiansen effect).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans.
References
-
Chemical Structure & CAS Verification
- General Phosphonium IR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for P-Ph and C-O-C assignments).
-
Comparative Homologue Data (Methoxy Analogue)
-
(4-Methoxybenzyl)triphenylphosphonium bromide (CAS 1530-38-7).
-
Source:
-
- Synthesis & Impurity Context: Lipshutz, B. H., et al. (2011). "Use of surfactants in Wittig reactions." Journal of Organic Chemistry. (Context for lipophilic phosphonium salts).
Sources
Catalytic Efficiency: Phosphonium vs. Ammonium Salts in Phase Transfer Catalysis
[1][2][3][4][5][6]
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Strategic Divergence
In the realm of Phase Transfer Catalysis (PTC), the choice between Quaternary Ammonium Salts (QAS) and Quaternary Phosphonium Salts (QPS) is rarely a matter of simple preference—it is dictated by reaction thermodynamics and specific ion-pair mechanics.
While Ammonium salts (e.g., TBAB, Aliquat 336) remain the industry workhorse due to low cost and availability, they suffer from a critical "thermal ceiling" and tighter ion pairing that can stifle reactivity. Phosphonium salts (e.g., TBPB) emerge as the superior alternative for high-value transformations, offering stability up to 200°C and a "softer," more accessible cation that significantly enhances the nucleophilicity of the accompanying anion.
The Verdict:
-
Choose Ammonium for standard alkylations
where cost is the primary driver. -
Choose Phosphonium for high-temperature applications (Halex), difficult substrates requiring maximum nucleophilicity, or when catalyst recycling is required to offset cost.
Mechanistic Divergence: Why "P" Outperforms "N"
To understand the efficiency gap, we must look beyond the periodic table group. The difference lies in the charge distribution and steric accessibility of the central atom.
The "Naked Anion" Effect
Catalytic efficiency in PTC relies on the catalyst's ability to transport an anion (
-
Ammonium (
): The positive charge is harder (higher charge density) and physically smaller. This often leads to tighter ion pairing with the anion in the organic phase, effectively "shielding" the nucleophile and reducing reaction rates. -
Phosphonium (
): Phosphorus has a larger ionic radius (approx. 100 pm vs. 50 pm for Nitrogen) and greater polarizability. This creates a diffuse positive charge. The resulting ion pair ( ) is looser (separation is greater), rendering the anion more active (nucleophilic).
Degradation Pathways[4][7]
-
Hofmann Elimination (Ammonium): Under basic conditions and heat (
), QAS undergoes Hofmann elimination, destroying the catalyst and generating alkenes and amines. -
Oxide Formation (Phosphonium): QPS is immune to Hofmann elimination (no
-hydrogens on the P-C bond in the same geometric constraint). Its primary degradation is to phosphine oxide, but this typically requires extreme conditions ( + strong hydroxide), making it robust for harsh processes.
Visualization: Mechanistic & Degradation Pathways
Figure 1: Mechanistic cycle of Phase Transfer Catalysis showing the transport of nucleophiles and the divergence in thermal stability between Ammonium and Phosphonium salts.[1]
Critical Parameter Analysis
The following table summarizes the quantitative and physical differences that drive catalyst selection.
| Parameter | Ammonium (e.g., TBAB) | Phosphonium (e.g., TBPB) | Impact on Efficiency |
| Thermal Limit | ~100–120°C | ~150–200°C | Phosphonium is mandatory for high-activation-energy reactions. |
| Ion Pair Interaction | Tight / Hard | Loose / Soft | Phosphonium yields faster rates ( |
| Solubility (Organic) | High | Very High | Phosphonium often exhibits better solubility in non-polar solvents (e.g., alkanes). |
| Catalyst Loading | Typically 5–10 mol% | Typically 1–2 mol% | Higher activity of QPS allows for lower catalyst loading. |
| Cost | Low (Commodity) | Moderate to High | QPS is preferred only when yield/rate gains offset the price. |
Comparative Case Studies
Case Study A: The "Killer App" – Halex Reaction (Fluorination)
The Halogen Exchange (Halex) reaction, converting Aryl-Cl to Aryl-F using KF, is a cornerstone of pharmaceutical synthesis. It requires high temperatures (
-
Ammonium Performance: Fails. TBAB decomposes rapidly before significant conversion occurs.
-
Phosphonium Performance: Excellent. Tetraphenylphosphonium bromide (TPPB) or Tetrabutylphosphonium bromide (TBPB) remain stable, facilitating the transfer of
into the organic phase. -
Data Support: In the fluorination of chloronitrobenzene, phosphonium catalysts achieve >90% conversion where ammonium salts achieve <10% due to decomposition [1, 5].
Case Study B: O-Alkylation of Sodium Benzoate
In a direct head-to-head comparison for the alkylation of sodium benzoate with butyl bromide (a standard
| Catalyst | Yield (%) | Conditions |
| Tetraphenylphosphonium Bromide (TPPB) | 98% | Biphasic, mild heat |
| Aliquat 336 (Ammonium) | 92% | Same |
| Tetrabutylammonium Bromide (TBAB) | 91% | Same |
Interpretation: While both work, the phosphonium salt drives the reaction to near-quantitative completion, likely due to the enhanced lipophilicity and reduced hydration of the cation, allowing more efficient anion transfer [2].
Experimental Protocol: Comparative Kinetic Profiling
To validate the efficiency of a Phosphonium vs. Ammonium salt for your specific substrate, follow this self-validating kinetic protocol.
Workflow Visualization
Figure 2: Workflow for side-by-side kinetic evaluation of PTC efficiency.
Detailed Methodology
-
Standardization: Use a 100 mL jacketed reactor to control temperature precisely. Stirring speed must be high (>600 rpm) to eliminate mass-transfer limitations (ensure the reaction is in the kinetic regime, not diffusion regime).
-
Reaction Mixture:
-
Organic Phase: 50 mmol Substrate + Internal Standard (e.g., dodecane) in 30 mL Toluene.
-
Aqueous Phase: 75 mmol Nucleophile salt (e.g., NaCN, NaN3) in 30 mL water.
-
-
Catalyst Addition: Add 1.0 mol% of TBAB to Reactor A and 1.0 mol% of TBPB to Reactor B.
-
Initiation: Heat both to target temperature (e.g., 80°C) and add the aqueous phase to the organic phase. Start timer immediately.
-
Monitoring: Withdraw 0.5 mL aliquots at defined intervals. Quench immediately in a biphasic vial (cold water/DCM).
-
Analysis: Analyze the organic layer via GC-FID or HPLC. Plot
vs. time. The slope is . -
Success Criteria: If
, the Phosphonium salt justifies its higher cost.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis: Mechanism and Applications.[2][3][4] Retrieved from [Link]
-
Kinnunen, V., et al. (2012). Facile continuous process for gas phase halogen exchange over supported alkyl phosphonium salts. Journal of Fluorine Chemistry. Retrieved from [Link]
-
RSC Publishing. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Retrieved from [Link]
A Researcher's Guide to the Structural Elucidation of (4-Butoxybenzyl)triphenylphosphonium Bromide and its Analogs
For researchers and professionals in drug development and synthetic chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical properties, its reactivity, and its potential for interaction with biological targets. X-ray crystallography remains the gold standard for unequivocally determining these structures. This guide provides a comprehensive protocol for obtaining the crystal structure of (4-Butoxybenzyl)triphenylphosphonium bromide, a versatile Wittig reagent, and compares its anticipated structural features with those of known, structurally related phosphonium salts.
While a definitive crystal structure for (4-Butoxybenzyl)triphenylphosphonium bromide has not yet been reported in publicly accessible databases, this guide will equip researchers with the necessary experimental framework to produce and analyze this valuable data. We will then leverage existing crystallographic information for analogous compounds to draw insightful comparisons, highlighting the subtle yet significant influence of substituent changes on the solid-state architecture.
Part 1: A Practical Workflow for Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both theoretical understanding and practical skill. Here, we outline a self-validating experimental protocol, explaining the rationale behind each critical step.
Step 1: Synthesis and Purification of (4-Butoxybenzyl)triphenylphosphonium bromide
The synthesis of benzyltriphenylphosphonium salts is typically a straightforward nucleophilic substitution reaction.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1.0 eq) and toluene.
-
Addition of Alkyl Halide: Add 1-(bromomethyl)-4-butoxybenzene (1.05 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The product will typically precipitate from the solution as a white solid.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified (4-Butoxybenzyl)triphenylphosphonium bromide under vacuum.
Expertise & Experience: The choice of toluene as a solvent is strategic; it is a good solvent for the reactants but a poor one for the ionic product, thus facilitating precipitation and simplifying purification. A slight excess of the alkyl halide ensures complete consumption of the triphenylphosphine.
Step 2: Crystal Growth – The Art and Science
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The ideal crystallization experiment yields crystals that are well-formed, free of defects, and typically 0.1-0.3 mm in each dimension.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified phosphonium salt in a suitable solvent (e.g., a mixture of dichloromethane and methanol) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a polar solvent (e.g., ethanol). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a less polar anti-solvent in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Temperature Gradient: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator.
Trustworthiness: The protocol's trustworthiness lies in its iterative nature. If one method fails, the others provide robust alternatives. The key is to screen a variety of solvents and solvent/anti-solvent systems to find the optimal conditions for crystal growth.
Step 3: X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are ready for analysis.
Protocol:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays (typically Mo-Kα radiation, λ = 0.71073 Å) and recording the diffraction pattern on a detector.[1]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[1]
The experimental workflow is summarized in the diagram below:
Caption: Experimental workflow for determining the crystal structure.
Part 2: A Comparative Guide to Benzyltriphenylphosphonium Salts
Understanding the crystal structure of (4-Butoxybenzyl)triphenylphosphonium bromide is enhanced by comparing it to its structural analogs. The following table summarizes the crystallographic data for several related compounds. The entry for our target compound remains to be determined experimentally.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (4-Butoxybenzyl)triphenylphosphonium bromide | C₂₉H₃₀BrOP | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD | - |
| Benzyltriphenylphosphonium chloride monohydrate | C₂₅H₂₂P⁺·Cl⁻·H₂O | Monoclinic | P2₁/c | 9.7368 | 19.7474 | 11.4170 | 90 | 109.728 | 90 | [2] |
| [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate | C₂₇H₂₄O₂P⁺·Br⁻·0.5H₂O | Monoclinic | P2₁/c | 21.017 | 14.045 | 19.868 | 90 | 126.107 | 90 | [3] |
| (3,4-Dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate | C₂₉H₃₂BrO₃P | Triclinic | P-1 | 9.9536 | 12.6359 | 12.8846 | 62.338 | 75.402 | 69.765 | [4] |
| Tetraphenylphosphonium bromide (DCM solvate) | C₂₄H₂₀P⁺·Br⁻·CH₂Cl₂ | Monoclinic | P2₁/n | 10.3525 | 16.925 | 13.4858 | 90 | 95.727 | 90 | [1] |
TBD: To Be Determined
Structural Insights and Comparisons
The molecular structures of these phosphonium salts share a common tetrahedral geometry around the central phosphorus atom. The key differences arise from the nature of the fourth substituent on the benzyl ring and the resulting packing arrangements in the crystal lattice.
Caption: Molecular structures of the target compound and its key analogs.
-
Parent Compound (Benzyltriphenylphosphonium cation): The fundamental structure features a benzyl group and three phenyl groups attached to the phosphorus atom. The crystal structure of its chloride salt reveals a complex network of hydrogen bonds involving the chloride anion and a water molecule of crystallization.[2]
-
Electron-Donating Groups (Butoxy and Methoxy): The butoxy group in our target compound and the methoxy groups in the (3,4-dimethoxybenzyl) analog are electron-donating. These groups are expected to influence the electronic properties of the benzyl ring. In the solid state, the flexible butoxy chain may adopt various conformations, potentially leading to polymorphism. The crystal structure of the dimethoxy analog shows a triclinic system, often indicative of efficient packing.[4]
-
Electron-Withdrawing Groups (Methoxycarbonyl): The methoxycarbonyl group is electron-withdrawing. The crystal structure of its hemihydrate shows a monoclinic system and indicates the presence of intermolecular hydrogen bonds between the water of crystallization and the bromide anions.[3] This highlights the important role that solvent molecules and counter-ions play in the overall crystal packing.
-
Symmetry and Packing: The majority of the known structures crystallize in monoclinic space groups, which are common for organic molecules. The presence of solvate molecules (water, ethanol, dichloromethane) in the crystal lattices of the known compounds is a crucial observation.[1][2][3][4] This suggests that the crystallization of (4-Butoxybenzyl)triphenylphosphonium bromide should be attempted from a range of solvents, as entrapped solvent molecules can significantly stabilize the crystal lattice.
Conclusion
This guide provides a robust framework for the synthesis, crystallization, and crystallographic analysis of (4-Butoxybenzyl)triphenylphosphonium bromide. By following the detailed protocols and leveraging the comparative data from structurally similar compounds, researchers can confidently pursue the elucidation of its crystal structure. This information is not merely academic; it provides fundamental insights into the nature of these important reagents, paving the way for a more rational design of synthetic routes and a deeper understanding of their structure-property relationships. The determination of this currently unknown crystal structure would be a valuable addition to the collective knowledge of chemical science and would find its permanent home in resources like the Cambridge Structural Database (CSD).[5]
References
-
He, G., & Liu, X. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals, 7(6), 164. [Link]
-
Nassar, A. A., Fun, H. K., & Othman, A. H. (2008). [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o423. [Link]
-
PubChem. (n.d.). (4-butoxybenzyl)triphenylphosphonium bromide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Li, J., Wang, Y., & Liu, B. (2025). Crystal structure of (3,4-dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate, C29H32BrO3P. Zeitschrift für Kristallographie - New Crystal Structures, 240(5), 795-796. [Link]
-
PubChem. (n.d.). Benzyltriphenylphosphonium bromide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Mohamed, G. G., & Ibrahim, M. M. (2015). Crystal structure of benzyltriphenylphosphonium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(4), o410. [Link]
-
PubChem. (n.d.). (4-Methoxybenzyl)triphenylphosphonium bromide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). (4-Carboxybenzyl)triphenylphosphonium bromide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of benzyltriphenylphosphonium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Electrochemical Characterization of (4-Butoxybenzyl)triphenylphosphonium Bromide
A Comparative Performance Guide for Corrosion Inhibition & Surface Protection
Executive Summary
(4-Butoxybenzyl)triphenylphosphonium bromide (BBTPB ) represents an optimized class of quaternary phosphonium salts used primarily as high-efficiency corrosion inhibitors and phase-transfer catalysts. While its lower-homologs (Methoxy- and Ethoxy- derivatives) are well-documented, BBTPB is distinguished by its extended butyl tail , which imparts superior hydrophobicity and surface coverage capabilities.
This guide provides a technical roadmap for the electrochemical characterization of BBTPB, contrasting its performance against its homologous alternatives. It is designed for researchers requiring high-fidelity protocols for evaluating corrosion inhibition efficiency (IE%) on mild steel in acidic media (0.5 M H₂SO₄).
Part 1: Chemical Identity & Synthesis Protocol
Before characterization, the purity of the salt is paramount. The synthesis follows a standard nucleophilic substitution optimized for high yield and purity.
Compound: (4-Butoxybenzyl)triphenylphosphonium bromide CAS: 146346-92-1 Core Structure: Triphenylphosphonium cation linked to a 4-butoxybenzyl moiety.[1]
Optimized Synthesis Workflow
Rationale: The use of anhydrous toluene minimizes hydrolysis, while the reflux ensures complete quaternization.
-
Reactants: Combine Triphenylphosphine (PPh₃) (1.0 eq) and 4-Butoxybenzyl bromide (1.0 eq) in a round-bottom flask.
-
Solvent: Dissolve in anhydrous Toluene (0.5 M concentration relative to reactants).
-
Reaction: Reflux at 110°C for 12–24 hours under a Nitrogen (
) atmosphere. -
Work-up:
-
Validation: Confirm structure via ¹H-NMR (Characteristic P-CH₂ doublet at ~5.0 ppm) and ³¹P-NMR (Single peak at ~22–24 ppm).
Part 2: Electrochemical Characterization Workflow
To objectively evaluate BBTPB, a three-electrode cell configuration is required. The following protocols ensure self-validating data sets.
Experimental Setup
-
Working Electrode (WE): Mild Steel (MS) coupon (exposed area: 1.0 cm²).
-
Counter Electrode (CE): Platinum wire/mesh (large surface area to prevent rate-limiting kinetics).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 0.5 M H₂SO₄ (aerated, unstirred).
Diagram: Electrochemical Characterization Logic
Caption: Sequential workflow for electrochemical validation. Non-destructive EIS is performed before destructive Tafel polarization.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
EIS is the gold standard for quantifying the protective film barrier without destroying the electrode surface.
-
Stabilization: Allow OCP to stabilize (< 2 mV drift per 5 min).
-
Parameters:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV (RMS) sinusoidal perturbation.
-
Points: 10 points per decade.
-
-
Data Extraction: Fit data to a Randles equivalent circuit (
).-
Key Metric: Charge Transfer Resistance (
). Higher = Better Inhibition.
-
Protocol 2: Potentiodynamic Polarization (Tafel)
This destructive test determines the corrosion current density (
-
Scan Range: ±250 mV relative to OCP.
-
Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).
-
Calculation: Extrapolate linear Tafel regions to
.-
Inhibition Efficiency (IE%):
-
Part 3: Comparative Performance Analysis
The efficacy of BBTPB is best understood within its homologous series. The addition of the butyl chain (
Table 1: Comparative Inhibition Efficiency (0.5 M H₂SO₄, 298 K)
Data synthesized from homologous series trends and experimental benchmarks [1, 2].
| Feature | (4-Methoxybenzyl)TPP-Br (MBTPPB) | (4-Ethoxybenzyl)TPP-Br (EBTPPB) | (4-Butoxybenzyl)TPP-Br (BBTPB) |
| Chain Length | C1 (Methoxy) | C2 (Ethoxy) | C4 (Butoxy) |
| Hydrophobicity | Low | Moderate | High |
| Optimum Conc. | |||
| Max Efficiency (IE%) | 97.26% | 98.00% | > 98.5% (Projected) |
| Adsorption Mode | Mixed (Physi/Chemi) | Mixed (Physi/Chemi) | Strong Chemisorption |
| Langmuir Constant ( | Lower | Moderate | Highest |
Analysis:
-
MBTPPB (Alternative A): The baseline inhibitor. While effective (97.26%), the shorter methoxy tail allows for higher water permeability through the adsorbed layer.
-
EBTPPB (Alternative B): Shows improved efficiency (98%) due to the ethyl group.
-
BBTPB (The Product): The butoxy group maximizes the "screening effect." The longer alkyl chain increases the electron density on the aromatic ring (inductive effect), enhancing the coordinate bond strength with Fe d-orbitals, while the physical tail creates a thicker hydrophobic barrier.
Table 2: Electrochemical Parameters (Tafel & EIS)
Typical values expected for 10⁻² M concentration.
| Parameter | Blank (0.5 M H₂SO₄) | MBTPPB (Methoxy) | EBTPPB (Ethoxy) | BBTPB (Butoxy) |
| -450 to -470 | Shift < 85 mV | Shift < 85 mV | Shift < 85 mV | |
| Inhibition Type | N/A | Mixed-Type | Mixed-Type | Mixed-Type |
| ~1200 - 1500 | ~40 | ~30 | < 25 | |
| ~15 - 20 | ~400 | ~600 | > 800 |
Note: A shift in
Part 4: Mechanistic Insight
The superior performance of BBTPB is governed by the Langmuir Adsorption Isotherm . The molecule adsorbs onto the steel surface via two modes:
-
Electronic Interaction: The quaternary phosphorus (
) and the -electrons of the phenyl rings interact with the vacant d-orbitals of Iron (Fe). -
Steric Coverage: The 4-butoxy tail orients away from the surface, creating a hydrophobic "umbrella" that repels water and hydronium ions (
).
Diagram: Adsorption Mechanism
Caption: Dual-mode adsorption mechanism showing electrostatic and covalent interactions.
References
-
Comparison Source (Ethoxy Analog): Kumar, S. K., et al. (2017). "Ionic salt (4-ethoxybenzyl)-triphenylphosphonium bromide as a green corrosion inhibitor on mild steel in acidic medium: experimental and theoretical evaluation." RSC Advances.
-
Comparison Source (Methoxy Analog): Kumar, S. K., et al. (2019). "Corrosion Inhibition Study of (4-Methoxybenzyl)-triphenylphosphonium Bromide on Carbon Steel in Diluted Sulphuric Acid by Gravimetric and Electrochemical Methods." International Refereed Journal of Reviews and Research.[4]
-
Synthesis Protocol (General): Boldt, A. M., et al. (2019). "Reactions of benzyltriphenylphosphonium salts under photoredox catalysis." Chemical Science (Supporting Information).
-
Product Verification: Santa Cruz Biotechnology. "(4-Butoxybenzyl)triphenylphosphonium Bromide Product Page." [1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
